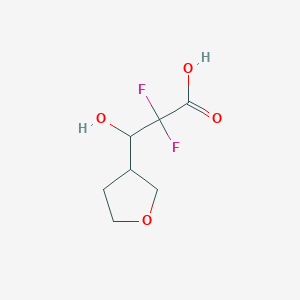
2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid is an organic compound that features a tetrahydrofuran ring substituted with a hydroxy group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Another approach includes the catalytic asymmetric hydroboration of 2,3- and 2,5-dihydrofurans with a borane in the presence of a homogeneous chiral platinum complex, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity. The tetrahydrofuran ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxypentanoic acid: Similar structure but with a different carbon chain length.
3-Hydroxytetrahydrofuran: Lacks the difluoromethyl group.
2-Tetrahydrofuroic acid: Contains a similar tetrahydrofuran ring but with different substituents.
Uniqueness
2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a difluoromethyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10F2O4 |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10F2O4/c8-7(9,6(11)12)5(10)4-1-2-13-3-4/h4-5,10H,1-3H2,(H,11,12) |
InChI Key |
BTMVWFCYCVLZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


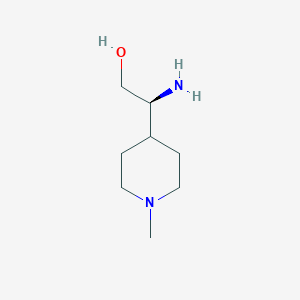
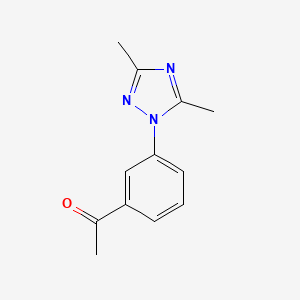

![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
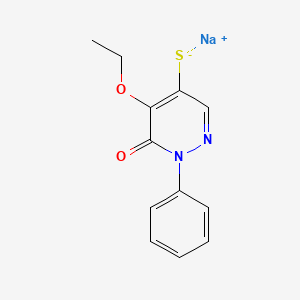
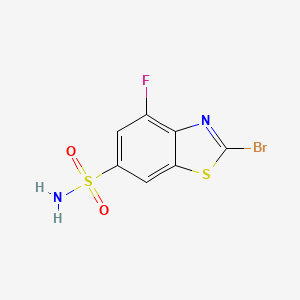
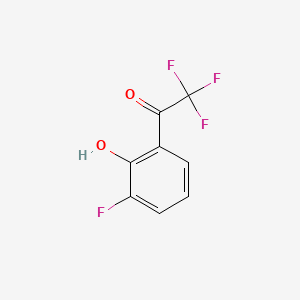
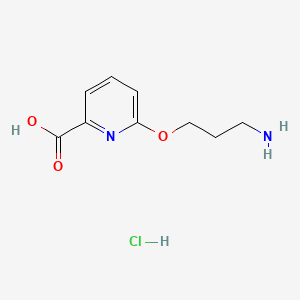
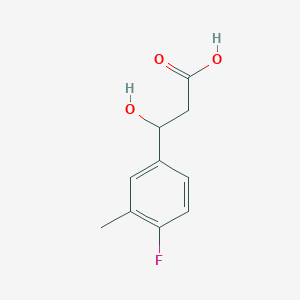
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
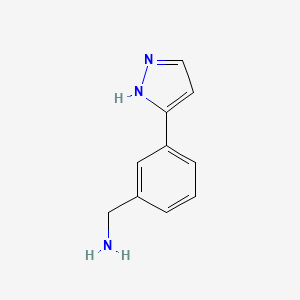

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

